1-(4-Fluorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea
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Description
1-(4-Fluorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea, also known as FMeX or Compound 1, is a synthetic compound that has been developed for potential use in the treatment of cancer. This compound has shown promising results in preclinical studies and has been the subject of scientific research in recent years.
Scientific Research Applications
Antifungal Activity
Compounds with structures similar to 1-(4-Fluorophenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea have been evaluated for their antifungal properties. For example, urea derivatives have shown fungitoxic action against fungi such as Aspergillus niger and Fusarium oxysporum. The antifungal effectiveness of these compounds has been correlated with their structural features, indicating the potential for designing targeted antifungal agents (Mishra, Singh, & Wahab, 2000).
Material Synthesis and Characterization
Research has also focused on the synthesis and characterization of new materials, such as polyureas, derived from urea-based compounds. These materials have been studied for their physical properties, including inherent viscosities and thermal stability. The development of novel polyureas based on specific urea derivatives highlights the versatility of these compounds in materials science (Mallakpour & Raheno, 2003).
Modulation of Biological Activities
Certain urea derivatives have been investigated for their ability to modulate biological activities, such as enzyme inhibition. For instance, synthesized ureas with specific structural modifications have exhibited excellent inhibition activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the treatment of diseases where enzyme regulation is a therapeutic target (Pejchal, Štěpánková, & Drabina, 2011).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-9-8-12(19-17-9)6-7-15-13(18)16-11-4-2-10(14)3-5-11/h2-5,8H,6-7H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPNRWGSCLJNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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